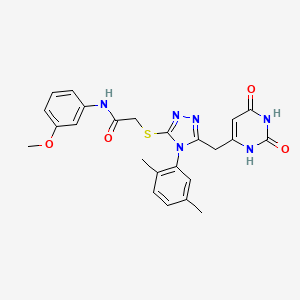

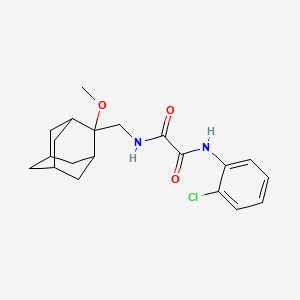

![molecular formula C16H16N4OS B2759705 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1790195-92-4](/img/structure/B2759705.png)

2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a nitrogen heterocycle . Nitrogen heterocycles are some of the most important compounds that are found in nature or synthesized otherwise. These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from diethyl malonate and ethyl chloroacetate by nucleophilic substitution, ring-closure, chlorination, and Suzuki reaction .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The benzylthio and acetamide groups would be attached at the 2-position and N-position of the pyrazolo[1,5-a]pyrimidine core, respectively.Wissenschaftliche Forschungsanwendungen

Peripheral Benzodiazepine Receptor Ligands : A study by Selleri et al. (2005) explored the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally related to the compound . These compounds have been identified as selective peripheral benzodiazepine receptor (PBR) ligands. This application is significant for understanding the modulation of steroid biosynthesis in glioma cells and might have implications in neurobiology and cancer research (Selleri et al., 2005).

Insecticidal Properties : Fadda et al. (2017) conducted research on heterocycles that incorporate a thiadiazole moiety, similar in structure to the compound . These compounds demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

PET Imaging : Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). They synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, highlighting its potential use in diagnostic imaging and neurobiological research (Dollé et al., 2008).

Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which shares structural similarities with the target compound. These compounds showed potential in modulating inflammatory responses and pain, indicating possible therapeutic applications (Altenbach et al., 2008).

Antimicrobial Activities : Various studies have synthesized compounds structurally related to 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide with significant antimicrobial properties. For instance, Riyadh (2011) and Soliman et al. (2009) explored the synthesis of compounds with potential antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Riyadh, 2011), (Soliman et al., 2009).

Wirkmechanismus

Target of Action

The primary target of this compound is the Translocator Protein (TSPO) . TSPO is a protein found in the outer mitochondrial membrane and is closely related to neuroinflammation and neuronal damage, which might cause several central nervous system diseases .

Mode of Action

The compound interacts with TSPO, exhibiting a nano-molar affinity for the protein . This interaction is stronger than that of DPA-714, a well-known TSPO ligand . The binding of the compound to TSPO can influence the function of the protein, potentially modulating its role in neuroinflammation and neuronal damage .

Biochemical Pathways

TSPO is involved in various biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, the compound’s interaction with TSPO could potentially affect these pathways.

Pharmacokinetics

The compound exhibits suitable lipophilicity for in vivo brain studies . After radiolabeling with fluorine-18, the compound was used for a dynamic positron emission tomography (PET) study in a rat LPS-induced neuroinflammation model

Result of Action

The compound’s action results in a clear visualization of the inflammatory lesion in a rat LPS-induced neuroinflammation model . The uptake location of the compound in the PET study was consistent with a positively activated microglia region . This suggests that the compound could be employed as a potential PET tracer for detecting neuroinflammation .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-12-7-15-17-8-14(9-20(15)19-12)18-16(21)11-22-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGBMHIKINKLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)

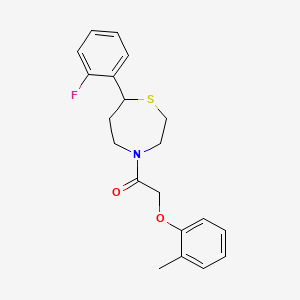

![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)

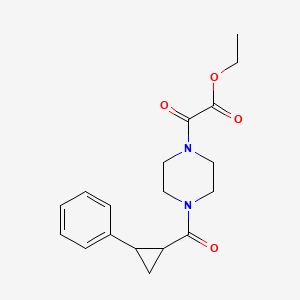

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)